3-methyl-5-(methylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and materials science
Preparation Methods
The synthesis of N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE typically involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group by the triazol-3-amine residue . The product structure is confirmed by 1H NMR and mass spectrometry. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the cyano group.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.
Cyclization: The triazole ring can undergo cyclization reactions under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a bioactive compound in studying enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity. The phenoxymethyl-furyl moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Differing in the pyridin-2-amine moiety.
4-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride: Differing in the methanamine hydrochloride moiety.
N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE is unique due to its phenoxymethyl-furyl moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N4O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(E)-N-(3-methyl-5-methylsulfanyl-1,2,4-triazol-4-yl)-1-[5-(phenoxymethyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C16H16N4O2S/c1-12-18-19-16(23-2)20(12)17-10-14-8-9-15(22-14)11-21-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3/b17-10+ |
InChI Key |
CEDOXXCTPHNKAA-LICLKQGHSA-N |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC=CC=C3)SC |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC=CC=C3)SC |
Origin of Product |
United States |
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